E3 Ligase Ligand-linker Conjugate 108

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

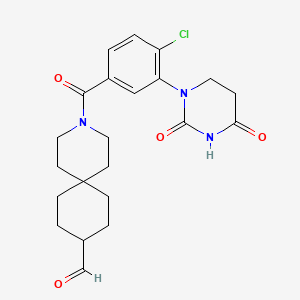

Molekularformel |

C22H26ClN3O4 |

|---|---|

Molekulargewicht |

431.9 g/mol |

IUPAC-Name |

3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde |

InChI |

InChI=1S/C22H26ClN3O4/c23-17-2-1-16(13-18(17)26-10-5-19(28)24-21(26)30)20(29)25-11-8-22(9-12-25)6-3-15(14-27)4-7-22/h1-2,13-15H,3-12H2,(H,24,28,30) |

InChI-Schlüssel |

YUSCBHRAFJIRMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2(CCC1C=O)CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)N4CCC(=O)NC4=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of E3 Ligase Ligand-linker Conjugate 108

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 108 is a key chemical entity utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the development of the SOS1 protein degrader, HY-161634.[1] This guide provides a detailed overview of the mechanism of action, supported by available data and experimental protocols relevant to the application of this conjugate in targeted protein degradation. While specific data for HY-161634 is limited, this document leverages information from closely related SOS1 PROTACs to provide a comprehensive understanding of its function.

The core principle behind the utility of this compound lies in the broader mechanism of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.

Core Mechanism of Action: SOS1 Degradation

This compound serves as a foundational component for a PROTAC designed to degrade Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many cancers. By targeting SOS1 for degradation, the resulting PROTAC can effectively block this signaling cascade at a critical upstream node.

The mechanism of action for a PROTAC synthesized using Conjugate 108 can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, containing the E3 ligase ligand from Conjugate 108 and a separate SOS1-binding ligand, enters the cell. It then simultaneously binds to both the SOS1 protein and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to SOS1. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1.

-

Proteasomal Degradation: The polyubiquitinated SOS1 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The proteasome unfolds and degrades SOS1 into small peptides, effectively removing it from the cell.

-

Catalytic Cycle: After the degradation of SOS1, the PROTAC is released and can bind to another SOS1 protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

Signaling Pathway

The degradation of SOS1 by a PROTAC synthesized from Conjugate 108 directly impacts the RAS/MAPK signaling pathway. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS then triggers a downstream signaling cascade, including the RAF-MEK-ERK pathway, which promotes cell proliferation and survival. By degrading SOS1, the PROTAC effectively shuts down this activation step, leading to reduced levels of GTP-bound (active) RAS and subsequent inhibition of downstream signaling.

Caption: Mechanism of SOS1 degradation by a PROTAC and its effect on the RAS/MAPK signaling pathway.

Quantitative Data

While specific quantitative data for the PROTAC HY-161634 derived from Conjugate 108 is not publicly available, the following table summarizes representative data from published studies on other SOS1 PROTAC degraders. This data provides an indication of the expected potency and efficacy.

| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |

| Degrader A | NCI-H358 | 98.4 | >90 | VHL | [2] |

| Degrader B | SW620 | 590 | ~87 | Cereblon | [3] |

| Degrader C | HCT116 | 750 | ~76 | Cereblon | [3] |

| Degrader D | SW1417 | 190 | ~83 | Cereblon | [3] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of PROTACs. Below are representative protocols for key assays used to characterize SOS1 degraders.

Synthesis of a PROTAC using an E3 Ligase Ligand-linker Conjugate

This is a generalized protocol for the final coupling step in PROTAC synthesis.

Caption: Generalized workflow for the synthesis of a PROTAC.

Materials:

-

E3 Ligase Ligand-linker Conjugate (e.g., Conjugate 108 with a terminal amine)

-

SOS1-targeting ligand with a carboxylic acid functional group

-

N,N-Dimethylformamide (DMF)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization

Procedure:

-

Dissolve the SOS1-targeting ligand (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes.

-

Add the E3 Ligase Ligand-linker Conjugate (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by NMR and HRMS to confirm its identity and purity.

Western Blot for SOS1 Degradation

This protocol is used to quantify the reduction in SOS1 protein levels following PROTAC treatment.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, SW620)

-

SOS1 PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-SOS1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the SOS1 PROTAC or DMSO for the desired time (e.g., 24, 48 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on ATP levels, providing an indication of the PROTAC's anti-proliferative effects.

Materials:

-

Cancer cell line of interest

-

SOS1 PROTAC

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the SOS1 PROTAC or DMSO.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SOS1 PROTAC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-SCID)

-

Cancer cell line of interest

-

Matrigel

-

SOS1 PROTAC formulated in a suitable vehicle

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the SOS1 PROTAC or vehicle to the mice at the desired dose and schedule (e.g., daily intraperitoneal injection).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for SOS1 levels).

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting the SOS1 protein for degradation. The resulting PROTACs offer a promising therapeutic strategy for cancers driven by aberrant RAS signaling by effectively removing the SOS1 protein from the cellular environment. The provided information on the mechanism of action, representative quantitative data, and detailed experimental protocols serves as a comprehensive guide for researchers and drug development professionals working in the field of targeted protein degradation. Further investigation, particularly the detailed analysis of the patent WO2024083257A1, will provide more specific insights into the properties of the PROTAC HY-161634 derived from Conjugate 108.

References

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 108 and PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] This technology offers a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism, enabling the targeting of proteins previously considered "undruggable."[3][4] This guide provides a comprehensive technical overview of PROTAC technology, with a specific focus on the role and application of E3 Ligase Ligand-linker Conjugate 108 in the development of PROTACs targeting Son of sevenless homolog 1 (SOS1), a key regulator of the RAS signaling pathway implicated in various cancers.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][5] By simultaneously engaging both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[2][6] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.[4]

Core Components of a PROTAC

-

Protein of Interest (POI) Ligand: This moiety provides specificity by binding to the target protein intended for degradation.

-

E3 Ubiquitin Ligase Ligand: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2]

-

Linker: The linker connects the POI and E3 ligase ligands. Its length, composition, and attachment points are critical for optimal ternary complex formation and subsequent degradation efficiency.[7]

This compound: A Building Block for SOS1 Degraders

This compound is a pre-synthesized chemical entity that incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive functional group.[8] It is specifically designed for the efficient synthesis of PROTACs. In this context, it has been utilized for the creation of a PROTAC targeting SOS1, identified as HY-161634.[8]

The Target: SOS1

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[9] By catalyzing the exchange of GDP for GTP on RAS, SOS1 activates the RAS/MAPK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[9][10] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers.[9][10] Therefore, targeting SOS1 presents a promising therapeutic strategy for cancers dependent on this pathway.[9][11]

Quantitative Data for SOS1-Targeting PROTACs

While specific quantitative data for the PROTAC derived from this compound (HY-161634) is not publicly available, this section presents representative data from other published SOS1-targeting PROTACs to illustrate typical efficacy parameters.

| PROTAC Identifier | Target | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| PROTAC SOS1 degrader-1 | SOS1 | VHL | 98.4 | ~92.5 | NCI-H358 | [12] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 590 | >90 | SW620 | [13] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 750 | >90 | HCT116 | [13] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | Cereblon | 190 | >90 | SW1417 | [13] |

| SIAIS562055 | SOS1 | Cereblon | 95.9 (K D) | Not Reported | In vitro | [14] |

Table 1: Degradation Potency of Representative SOS1-Targeting PROTACs. DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. K D represents the binding affinity.

Signaling Pathways and Experimental Workflows

SOS1-RAS/MAPK Signaling Pathway

The diagram below illustrates the central role of SOS1 in activating the RAS/MAPK signaling cascade, a key pathway in cancer cell proliferation.

Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC in inducing the ubiquitination and degradation of a target protein.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Drug Development Workflow

This diagram outlines the typical workflow for the discovery and development of a novel PROTAC therapeutic.

Caption: A typical workflow for PROTAC drug discovery and development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PROTACs.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[15]

Materials:

-

Cell line expressing the target protein (e.g., a KRAS-mutant cancer cell line for a SOS1 PROTAC).

-

PROTAC of interest (e.g., HY-161634).

-

Vehicle control (e.g., DMSO).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein (e.g., anti-SOS1).

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and controls (vehicle, MG132) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[15]

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[1][16][17]

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vectors for NanoLuc®-fused target protein (e.g., NanoLuc®-SOS1) and HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL or HaloTag®-CRBN).[18]

-

Transfection reagent.

-

PROTAC of interest.

-

HaloTag® NanoBRET™ 618 Ligand.

-

Nano-Glo® Live Cell Substrate.

-

Luminometer with 460 nm and >610 nm filters.

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids and seed into 96-well plates.

-

Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of the PROTAC.

-

Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and incubate. Then, add the Nano-Glo® Live Cell Substrate.

-

Signal Detection: Immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.[1]

Mass Spectrometry for Ubiquitination Analysis

This method identifies and quantifies the ubiquitination of the target protein induced by the PROTAC.[19][20]

Materials:

-

Cell line expressing the target protein.

-

PROTAC of interest.

-

Lysis buffer with protease, phosphatase, and deubiquitinase inhibitors (e.g., PR-619).

-

Trypsin.

-

Antibody for ubiquitin remnant (K-ε-GG) peptide enrichment.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation: Treat cells with the PROTAC and lyse the cells.

-

Protein Digestion: Digest the protein lysates with trypsin. This leaves a di-glycine (GG) remnant on ubiquitinated lysine residues.[20]

-

Peptide Enrichment: Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.[19]

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the ubiquitinated proteins and the specific sites of ubiquitination.

-

Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the ubiquitinated peptides. Quantify the changes in the abundance of these peptides between PROTAC-treated and control samples to confirm target ubiquitination.[21]

Conclusion and Future Directions

PROTAC technology is rapidly advancing the field of drug discovery by providing a powerful tool to target and eliminate disease-causing proteins.[5][22] this compound serves as a valuable building block for the synthesis of PROTACs aimed at challenging targets like SOS1. The continued development of novel E3 ligase ligands, innovative linker designs, and robust analytical methods will further expand the applicability and success of this transformative therapeutic modality. Future research will likely focus on improving the oral bioavailability of PROTACs, understanding and mitigating off-target effects, and exploring their application in a wider range of diseases beyond oncology.[23][24][25]

References

- 1. benchchem.com [benchchem.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 19. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 22. youtube.com [youtube.com]

- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 25. researchgate.net [researchgate.net]

The Role of E3 Ligase Ligand-linker Conjugate 108 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has opened new avenues for therapeutic intervention in oncology. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins by hijacking the ubiquitin-proteasome system. This technical guide focuses on E3 Ligase Ligand-linker Conjugate 108, a key building block in the synthesis of PROTACs aimed at degrading Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene implicated in a wide range of cancers. By promoting the degradation of SOS1, PROTACs synthesized from Conjugate 108 offer a promising strategy to inhibit KRAS signaling and impede tumor growth. This document provides an in-depth overview of the mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for researchers working with this and similar PROTACs in cancer research.

Introduction to this compound and SOS1 Degradation

This compound is a chemical moiety that incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive functional group. Specifically, it is utilized in the synthesis of the PROTAC SOS1 degrader, also known as HY-161634 or PROTAC SOS1 degrader-8.[1][2] The fundamental principle of a PROTAC is its bifunctional nature: one end binds to the target protein (in this case, SOS1), and the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][4]

The degradation of SOS1 is a compelling therapeutic strategy, particularly in cancers driven by KRAS mutations.[5][6] SOS1 activates KRAS by promoting the exchange of GDP for GTP. In KRAS-mutant cancers, the sustained activity of the KRAS signaling pathway, often involving the RAF-MEK-ERK cascade, is critical for tumor cell proliferation and survival.[7] By eliminating the SOS1 protein, these PROTACs aim to disrupt this oncogenic signaling.[8]

Mechanism of Action

The PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between SOS1 and an E3 ubiquitin ligase. This process can be visualized as follows:

Quantitative Data

The efficacy of SOS1 PROTACs is evaluated based on several key parameters, including their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their anti-proliferative effects (IC50) in cancer cell lines. The following tables summarize the available quantitative data for representative SOS1 degraders.

Table 1: Degradation Efficiency of SOS1 PROTACs

| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |

| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 98.4 | >90% at 1 µM | [9] |

| PROTAC SOS1 degrader-1 | MIA-PaCa2 | Pancreatic Cancer | 255 | Not Reported | [9] |

| PROTAC SOS1 degrader-1 | AsPC-1 | Pancreatic Cancer | 119 | Not Reported | [9] |

| PROTAC SOS1 degrader-1 | SK-LU-1 | Lung Cancer | 104 | Not Reported | [9] |

| PROTAC SOS1 degrader-1 | SW620 | Colorectal Cancer | 125 | Not Reported | [9] |

| PROTAC SOS1 degrader-1 | A549 | Lung Cancer | 22 | Not Reported | [9] |

| P7 | SW620 | Colorectal Cancer | 590 | 87% at 10 µM | [10] |

| P7 | HCT116 | Colorectal Cancer | 750 | 76% at 10 µM | [10] |

| P7 | SW1417 | Colorectal Cancer | 190 | 83% at 10 µM | [10] |

Table 2: Anti-proliferative Activity of SOS1 PROTACs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 0.525 | [9] |

| PROTAC SOS1 degrader-1 | MIA-PaCa2 | Pancreatic Cancer | 0.218 | [9] |

| PROTAC SOS1 degrader-1 | AsPC-1 | Pancreatic Cancer | 0.307 | [9] |

| PROTAC SOS1 degrader-1 | SK-LU-1 | Lung Cancer | 0.115 | [9] |

| PROTAC SOS1 degrader-1 | SW620 | Colorectal Cancer | 0.199 | [9] |

| PROTAC SOS1 degrader-1 | A549 | Lung Cancer | 0.232 | [9] |

| P7 | CRC PDOs | Colorectal Cancer | ~5 times lower than SOS1 inhibitor BI3406 | [10] |

Signaling Pathways

The primary signaling pathway affected by the degradation of SOS1 is the KRAS-MAPK pathway. SOS1 is a critical upstream activator of KRAS. The degradation of SOS1 leads to a reduction in the levels of active, GTP-bound KRAS, which in turn attenuates the downstream signaling cascade, including the phosphorylation of MEK and ERK. The inhibition of this pathway ultimately leads to decreased cell proliferation and can induce apoptosis in cancer cells.[7][11]

Experimental Protocols

Western Blotting for SOS1 Degradation

This protocol is designed to quantify the extent of SOS1 degradation in cancer cells following treatment with a PROTAC.

Detailed Methodology:

-

Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., SW620, NCI-H358) in 6-well plates and culture to 70-80% confluency. Treat cells with the SOS1 PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10][12]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced interaction between SOS1 and the recruited E3 ligase.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex. Treat the cells with the SOS1 PROTAC or a vehicle control for 4-6 hours.[13]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for SOS1 and the E3 ligase. The presence of SOS1 in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[13][14][15]

Cell Viability Assay

This protocol measures the effect of the SOS1 PROTAC on cancer cell proliferation.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as resazurin or CellTiter-Glo® to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure fluorescence or luminescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.[16][17]

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting SOS1. The resulting degraders have shown significant promise in preclinical cancer models, particularly those with KRAS mutations, by effectively reducing SOS1 protein levels and inhibiting downstream oncogenic signaling. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the efficacy and mechanism of action of these and other novel protein degraders. Further research and optimization of these molecules may lead to the development of novel therapeutics for a range of difficult-to-treat cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

In-Depth Technical Guide: Discovery of E3 Ligase Ligand-linker Conjugate 108 for Targeted SOS1 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E3 Ligase Ligand-linker Conjugate 108, a critical building block in the development of proteolysis-targeting chimeras (PROTACs) for the degradation of the Son of sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a pivotal role in the activation of RAS proteins, making it a key target in oncology, particularly in KRAS-mutant cancers. This document details the synthesis, characterization, and application of Conjugate 108 in the creation of a potent SOS1 degrader.

Introduction to this compound

This compound is a synthetic chemical entity designed for the assembly of PROTACs. It comprises a ligand that binds to an E3 ubiquitin ligase, connected via a flexible linker to a reactive functional group. This reactive moiety allows for the covalent attachment of a ligand targeting a protein of interest, in this case, SOS1. The resulting heterobifunctional molecule, a PROTAC, can simultaneously bind to both the E3 ligase and the target protein, inducing the ubiquitination and subsequent proteasomal degradation of the target.

Compound Details:

| Parameter | Value |

| Product Name | This compound |

| Function | Precursor for PROTAC Synthesis |

| Target Pathway | Ubiquitin-Proteasome System |

| Resulting PROTAC | SOS1 Degrader (e.g., HY-161634) |

| Source | Patent WO2024083257A1 |

Signaling Pathway and Mechanism of Action

The PROTAC synthesized from Conjugate 108 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The final PROTAC brings the SOS1 protein into close proximity with the recruited E3 ubiquitin ligase, leading to the transfer of ubiquitin molecules to the SOS1 protein. This polyubiquitination marks SOS1 for degradation by the 26S proteasome.

Caption: Mechanism of SOS1 protein degradation induced by a PROTAC synthesized from Conjugate 108.

Experimental Protocols

The following protocols are based on the methodologies described in the patent literature for the synthesis and evaluation of E3 ligase ligand-linker conjugates and the resulting PROTAC degraders.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the E3 ligase ligand, followed by the attachment of a linker with a terminal reactive group. The specific details of the synthesis are outlined in patent WO2024083257A1. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Protocol (Illustrative):

-

Synthesis of the E3 Ligase Ligand: The synthesis begins with commercially available starting materials and proceeds through several steps of organic reactions, such as amide bond formation, cyclization, and protection/deprotection steps, to yield the core E3 ligase binding moiety.

-

Linker Attachment: A bifunctional linker is then coupled to the E3 ligase ligand. One end of the linker is designed to react with a specific functional group on the E3 ligase ligand, while the other end contains a protected reactive group (e.g., an aldehyde or a carboxylic acid).

-

Deprotection and Final Conjugate Formation: The terminal protecting group on the linker is removed to yield the final this compound, which is then purified by methods such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final conjugate are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of SOS1 PROTAC Degrader (e.g., HY-161634)

The final SOS1 PROTAC is synthesized by conjugating a SOS1-targeting ligand to the this compound.

-

Coupling Reaction: The SOS1 ligand, which contains a complementary reactive functional group, is reacted with the this compound. This is typically achieved through a coupling reaction, such as reductive amination or amide bond formation.

-

Purification: The resulting crude PROTAC is purified using preparative HPLC to obtain the final compound with high purity.

-

Characterization: The identity and purity of the final SOS1 PROTAC are confirmed by NMR and MS analysis.

Biological Evaluation of SOS1 PROTAC Degrader

Cellular SOS1 Degradation Assay (Western Blot):

-

Cell Culture: Cancer cell lines with relevant KRAS mutations (e.g., pancreatic, colorectal, or lung cancer cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of the SOS1 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of SOS1 degradation.

Downstream Signaling Pathway Analysis (Western Blot):

To assess the functional consequences of SOS1 degradation, the phosphorylation status of key downstream signaling proteins in the RAS-MAPK pathway is analyzed.

-

Follow the same procedure as the cellular SOS1 degradation assay.

-

In addition to probing for SOS1, the membranes are probed with antibodies against phosphorylated and total forms of ERK (p-ERK, t-ERK) and other relevant pathway components.

-

The changes in the ratio of phosphorylated to total protein levels are analyzed to determine the effect of the SOS1 degrader on downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative SOS1 PROTAC synthesized from an E3 ligase ligand-linker conjugate. (Note: Specific data for Conjugate 108 and HY-161634 would be populated from the detailed experimental results in the source patent).

Table 1: In Vitro Degradation of SOS1

| Cell Line | PROTAC Concentration | Incubation Time (h) | % SOS1 Degradation |

| Pancreatic Cancer | 10 nM | 24 | 50% |

| (e.g., MIA PaCa-2) | 100 nM | 24 | 85% |

| 1 µM | 24 | >95% | |

| Colorectal Cancer | 10 nM | 24 | 45% |

| (e.g., SW480) | 100 nM | 24 | 80% |

| 1 µM | 24 | >90% |

Table 2: Effect on Downstream Signaling (p-ERK/t-ERK Ratio)

| Cell Line | PROTAC Concentration | Incubation Time (h) | Fold Change in p-ERK/t-ERK |

| Pancreatic Cancer | 100 nM | 24 | 0.2 |

| (e.g., MIA PaCa-2) | 1 µM | 24 | <0.1 |

| Colorectal Cancer | 100 nM | 24 | 0.3 |

| (e.g., SW480) | 1 µM | 24 | <0.15 |

Conclusion

This compound represents a valuable chemical tool for the development of potent and specific SOS1-targeting PROTACs. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of such degraders. The targeted degradation of SOS1 offers a promising therapeutic strategy for the treatment of KRAS-driven cancers, and the continued exploration of novel E3 ligase ligand-linker conjugates will be crucial for advancing this field.

Methodological & Application

Application Notes and Protocols: Conjugation of a Warhead to E3 Ligase Ligand-linker Conjugate 108

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This document provides detailed protocols for the final step in PROTAC synthesis: the conjugation of a warhead to a pre-synthesized E3 Ligase Ligand-linker Conjugate, designated here as E3 Ligase Ligand-linker Conjugate 108 . Two common and robust conjugation strategies are presented: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." These protocols are designed to be adaptable for a variety of warheads and can be implemented in a standard medicinal chemistry laboratory.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is harnessed by PROTAC technology.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Workflow Overview

The general workflow for the conjugation, purification, and characterization of the final PROTAC is depicted below.

Caption: General workflow for warhead conjugation.

Materials and Reagents

General Reagents

-

This compound:

-

For Amide Coupling: Possessing a terminal primary or secondary amine.

-

For Click Chemistry: Possessing a terminal azide group.

-

-

Warhead:

-

For Amide Coupling: Possessing a terminal carboxylic acid.

-

For Click Chemistry: Possessing a terminal alkyne.

-

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Water (HPLC grade).

-

Coupling Reagents (for Amide Bond Formation):

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Catalysts and Reagents (for Click Chemistry):

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

-

Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.

-

Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) system, Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Protocols

Two distinct protocols are provided based on the reactive functionalities of the warhead and the this compound.

Protocol 1: Amide Bond Formation

This protocol is suitable for conjugating a warhead with a carboxylic acid to an this compound possessing a terminal amine.

1. Reagent Preparation:

-

Prepare a 0.1 M solution of the warhead in anhydrous DMF.

-

Prepare a 0.1 M solution of this compound in anhydrous DMF.

-

Prepare a 0.2 M solution of HATU in anhydrous DMF.

-

Prepare a 0.2 M solution of HOBt in anhydrous DMF.

-

Have neat DIPEA ready for use.

2. Conjugation Reaction:

-

To a clean, dry reaction vial, add the warhead solution (1.0 equivalent).

-

Add the HOBt solution (1.2 equivalents) and the HATU solution (1.2 equivalents).

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the this compound solution (1.1 equivalents) to the activated warhead mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

3. Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an equal volume of water.

-

Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol is designed for the conjugation of a warhead with a terminal alkyne to an this compound with a terminal azide.

1. Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

2. Conjugation Reaction:

-

In a reaction vial, combine the azide-functionalized this compound solution (1.0 equivalent) and the alkyne-functionalized warhead solution (1.2 equivalents).

-

Add a sufficient amount of a 1:1 mixture of tert-butanol and water to ensure solubility.

-

In a separate vial, premix the CuSO₄·5H₂O solution (0.1 equivalents) and the THPTA solution (0.5 equivalents).

-

Add the copper/ligand mixture to the reaction vial.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA or formic acid.

-

Lyophilize the pure fractions to yield the final PROTAC.

Data Presentation and Characterization

The successful synthesis of the final PROTAC should be confirmed by LC-MS and NMR.

Table 1: Summary of Analytical Data for Final PROTAC

| Parameter | Expected Value | Observed Value |

| Molecular Weight (ESI-MS) | Calculated MW of the final PROTAC | |

| Purity (HPLC) | >95% | |

| ¹H NMR | Chemical shifts and integration consistent with the proposed structure | |

| Retention Time (HPLC) | A single major peak corresponding to the product |

Characterization Notes:

-

LC-MS: The final product should show a major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or other adducts of the desired PROTAC. The purity can be estimated from the peak area at a suitable wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Key fragmentation patterns often involve the cleavage of the linker, yielding fragments corresponding to the warhead and the E3 ligase ligand components.[2]

-

NMR: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC. The disappearance of signals corresponding to the reactive functional groups (e.g., the alkyne proton) and the appearance of new signals (e.g., the triazole proton in click chemistry products) are indicative of a successful reaction.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful conjugation of a warhead to the This compound . The choice between amide bond formation and click chemistry will depend on the available functional groups on the warhead and linker. Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-quality PROTAC molecules suitable for further biological evaluation.

References

Application Notes and Protocols for PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 108

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] E3 Ligase Ligand-linker Conjugate 108 is a key building block for the synthesis of PROTACs, such as the SOS1 degrader HY-161634.[7][8][9] These application notes provide a comprehensive experimental workflow and detailed protocols for the characterization of a PROTAC synthesized using this compound.

Mechanism of Action

The PROTAC synthesized from Conjugate 108 will facilitate the formation of a ternary complex between the target protein (e.g., SOS1) and an E3 ubiquitin ligase.[10][11][12] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4][5][13] The PROTAC is then released to engage in further catalytic cycles of degradation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Protein Degradation and PROTACs [promega.sg]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 11. Ternary Complex Formation [promega.sg]

- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-based Assays of PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 108

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

E3 Ligase Ligand-linker Conjugate 108 is a key building block for the synthesis of potent PROTACs, such as the SOS1 degrader HY-161634.[1] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene implicated in numerous cancers. By degrading SOS1, these PROTACs can effectively inhibit KRAS signaling and suppress cancer cell proliferation, offering a promising therapeutic strategy for KRAS-mutant tumors.[2][3][4]

These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy and mechanism of action of PROTACs synthesized using this compound.

Mechanism of Action

The PROTAC synthesized from this compound functions by inducing the selective degradation of the SOS1 protein. This process prevents the activation of KRAS, thereby inhibiting downstream pro-survival signaling cascades like the MAPK/ERK pathway.

Caption: PROTAC-mediated degradation of SOS1 and its downstream effects.

Data Presentation: Quantitative Summary of SOS1 PROTAC Activity

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The table below summarizes data for representative SOS1-targeting PROTACs.

| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| PROTAC SOS1 degrader-1 | Not Specified | NCI-H358 | Western Blot | 98.4 | >90% | 72.3 (pERK) | [5] |

| P7 (PROTAC SOS1 degrader-3) | Cereblon | SW620 | Western Blot | 590 | >90% | - | [2][6] |

| P7 (PROTAC SOS1 degrader-3) | Cereblon | HCT116 | Western Blot | 750 | >90% | - | [6] |

| P7 (PROTAC SOS1 degrader-3) | Cereblon | SW1417 | Western Blot | 190 | >90% | - | [6] |

| SIAIS562055 | Cereblon | NCI-H358 | Western Blot | <15 | >90% | 0.5 - 70 | [7][8] |

| Compound 23 | VHL | NCI-H358 | Western Blot | - | >90% | Potent | [9] |

| PROTAC SOS1 degrader-10 | Cereblon | SW620 | Western Blot | 2.23 | - | 36.7 | [10] |

| PROTAC SOS1 degrader-10 | Cereblon | A549 | Western Blot | 1.85 | - | 52.2 | [10] |

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of SOS1 protein in cells treated with the PROTAC.

Caption: Workflow for Western Blot analysis of protein degradation.

Materials:

-

Cell Lines: KRAS-mutant cancer cell lines (e.g., NCI-H358, SW620, MIA PaCa-2).[8]

-

Reagents: SOS1 PROTAC, DMSO (vehicle control), proteasome inhibitor (e.g., MG132), E3 ligase ligand (e.g., lenalidomide for CRBN).[7]

-

Antibodies: Primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin); HRP-conjugated secondary antibodies.

-

Buffers and Solutions: PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktail, BCA protein assay kit, Laemmli sample buffer, TBST.

-

Equipment: Cell culture supplies, SDS-PAGE and Western blot apparatus, chemiluminescence imaging system.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.

-

PROTAC Treatment: Treat cells with a range of concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours).[2] Include a DMSO vehicle control.

-

Controls: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.[7] To confirm E3 ligase-dependent degradation, co-treat with an excess of the free E3 ligase ligand.[7]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[2]

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-SOS1 and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of SOS1 degradation on cancer cells.

Materials:

-

Cell Lines: KRAS-mutant cancer cell lines.

-

Reagents: SOS1 PROTAC, DMSO.

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment: White, opaque 96-well plates, luminometer.

Protocol:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Incubate overnight.

-

PROTAC Treatment: Add the SOS1 PROTAC at various concentrations in a dose-response manner (e.g., 10-point, 3-fold serial dilutions).

-

Incubation: Incubate the plates for a prolonged period (e.g., 72 to 120 hours) to allow for effects on cell proliferation.[7]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (DMSO) and plot the percentage of cell viability against the log of the PROTAC concentration. Calculate the IC50 value using non-linear regression analysis.

Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To confirm that the PROTAC induces the ubiquitination of SOS1.

Caption: Workflow for detecting protein ubiquitination via IP-Western Blot.

Materials:

-

Cell Lines and Reagents: As per the degradation assay, with the addition of MG132 to block proteasomal degradation and allow ubiquitinated proteins to accumulate.

-

Antibodies: Antibody against SOS1 for immunoprecipitation; antibody against Ubiquitin for Western blot detection.

-

Beads: Protein A/G magnetic beads.

-

Buffers: IP Lysis Buffer, Wash Buffer, Elution Buffer.

Protocol:

-

Cell Treatment: Treat cells with the SOS1 PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 2-6 hours).

-

Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-SOS1 antibody to capture the target protein.

-

Add Protein A/G magnetic beads to bind the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

-

Western Blotting:

-

Perform SDS-PAGE and Western blotting on the eluted samples.

-

Probe the membrane with an anti-ubiquitin antibody.

-

-

Data Analysis: A high molecular weight smear or laddering pattern in the PROTAC-treated lane, compared to the control, indicates poly-ubiquitination of SOS1.

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the activity of PROTACs developed from this compound. By systematically evaluating target degradation, mechanism of action, and functional outcomes, researchers can effectively advance the development of novel protein degraders for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

Analytical methods for characterizing PROTACs with E3 Ligase Ligand-linker Conjugate 108

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Importance of Analytical Characterization

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but is also critically influenced by the stability and cooperativity of the ternary complex.[1] Therefore, a thorough analytical characterization is paramount in the development of effective and specific PROTACs. This document provides a detailed overview of the key analytical methods and protocols for characterizing PROTACs, with a focus on those synthesized using E3 Ligase Ligand-linker Conjugates, such as the illustrative E3 Ligase Ligand-linker Conjugate 108 , which is utilized in the synthesis of PROTAC SOS1 degraders.[5] The principles and methods described herein are broadly applicable to the characterization of a wide range of PROTAC molecules.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

Biophysical Characterization of PROTACs

Biophysical assays are essential for understanding the molecular interactions that govern PROTAC efficacy. These techniques provide quantitative data on binding affinities, kinetics, and thermodynamics of binary and ternary complexes.[6][7]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding affinity and kinetics of interactions between PROTACs, target proteins, and E3 ligases.[6][8]

Experimental Protocol: SPR Analysis of Binary and Ternary Complex Formation

-

Immobilization: Covalently immobilize the target protein (e.g., POI or E3 ligase) onto a sensor chip surface. A common method is amine coupling to a CM5 sensor chip.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding to form the binary complex.

-

Regenerate the sensor surface between each concentration.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

To measure the formation of the ternary complex, inject a constant concentration of the PROTAC mixed with varying concentrations of the third component (e.g., E3 ligase if the POI is immobilized) over the sensor surface.

-

Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject the third component.

-

Analyze the data to determine the affinity and stability of the ternary complex.

-

Data Presentation: Representative SPR Data

| Interaction | Analyte | KD (nM) | ka (1/Ms) | kd (1/s) |

| PROTAC <-> POI | PROTAC | 50 | 1.5 x 105 | 7.5 x 10-3 |

| PROTAC <-> E3 Ligase | PROTAC | 100 | 2.0 x 105 | 2.0 x 10-2 |

| (POI-PROTAC) <-> E3 Ligase | E3 Ligase | 25 | 3.0 x 105 | 7.5 x 10-3 |

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing information on binding constants, stoichiometry, and the thermodynamics of the interaction.[7][8]

Experimental Protocol: ITC Analysis

-

Sample Preparation: Prepare solutions of the protein (in the cell) and the ligand (PROTAC or other binding partner, in the syringe) in the same buffer to minimize heat of dilution effects.

-

Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).

Data Presentation: Representative ITC Data

| Interaction | KD (µM) | ΔH (kcal/mol) | n (stoichiometry) |

| PROTAC to POI | 0.2 | -10.5 | 1.1 |

| PROTAC to E3 Ligase | 0.5 | -8.2 | 0.9 |

Mass Spectrometry (MS)

Mass spectrometry, particularly native MS, is a valuable tool for characterizing PROTACs and their complexes.[4][9][10] It allows for the direct observation of the ternary complex and can provide insights into stoichiometry and binding specificity.[9] Tandem MS techniques can be used for structural elucidation of the PROTAC itself.[4]

Experimental Protocol: Native MS Analysis of Ternary Complex

-

Sample Preparation: Prepare a solution containing the POI, the E3 ligase, and the PROTAC in a volatile buffer (e.g., ammonium acetate) suitable for native MS.

-

Infusion: Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.

-

Data Acquisition: Acquire mass spectra under "soft" ionization conditions to preserve non-covalent interactions.

-

Data Analysis: Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex.

Cellular Characterization of PROTACs

Cellular assays are crucial for evaluating the biological activity of PROTACs in a physiological context. These assays measure target protein degradation, ternary complex formation in cells, and downstream cellular effects.

Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[1]

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat the chosen cell line with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells and quantify the total protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation: Representative Degradation Data

| PROTAC Concentration (nM) | % POI Degradation (Dmax) | DC50 (nM) |

| 0.1 | 5 | \multirow{6}{*}{25} |

| 1 | 20 | |

| 10 | 65 | |

| 100 | 95 | |

| 1000 | 92 | |

| 10000 | 70 |

In-Cell Ternary Complex Formation Assays (e.g., NanoBRET)

Proximity-based assays like NanoBRET™ can be used to detect and quantify the formation of the ternary complex within living cells.[11][12]

Experimental Protocol: NanoBRET™ Ternary Complex Assay

-

Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

Cell Plating and Labeling: Plate the cells and label them with the HaloTag® NanoBRET™ 618 ligand.

-

PROTAC Treatment: Add the PROTAC at various concentrations.

-

Signal Detection: Measure the BRET signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity by the PROTAC.

-

Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.

Experimental Workflow for PROTAC Characterization

The following diagram outlines a typical workflow for the analytical characterization of a novel PROTAC.

Logical Relationship of Analytical Methods

The various analytical methods provide complementary information that, when integrated, gives a comprehensive understanding of a PROTAC's characteristics.

Conclusion

The successful development of PROTACs relies on a multi-faceted analytical approach that combines biophysical and cellular characterization methods. The protocols and data presentation formats outlined in this document provide a robust framework for researchers to systematically evaluate their PROTAC molecules, including those synthesized with novel E3 ligase ligand-linker conjugates. By thoroughly characterizing the binding events, ternary complex formation, and cellular degradation activity, scientists can gain critical insights to guide the optimization of PROTAC design and accelerate the development of this promising therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. explorationpub.com [explorationpub.com]

- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 8. oxfordglobal.com [oxfordglobal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Degradation and PROTACs [promega.sg]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 108 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 108 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This conjugate is specifically utilized in the synthesis of a potent and selective SOS1 protein degrader, identified as compound HY-161634. By recruiting an E3 ubiquitin ligase to the target protein SOS1, this conjugate facilitates the ubiquitination and subsequent degradation of SOS1 by the proteasome. This targeted protein degradation strategy offers a powerful approach for modulating the RAS signaling pathway, which is frequently dysregulated in various cancers.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on the development of a SOS1 PROTAC degrader. Detailed protocols for key experiments are also provided to guide researchers in their investigations.

Applications in Drug Discovery

The primary application of this compound is in the synthesis of PROTACs designed to degrade the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, central regulators of cell growth, differentiation, and survival.[1][2] Mutations in the RAS pathway are implicated in a significant portion of human cancers, making SOS1 an attractive therapeutic target.

The resulting SOS1 PROTAC degrader, synthesized using this conjugate, has demonstrated significant potential in preclinical studies:

-

Targeted Degradation of SOS1: The PROTAC efficiently induces the degradation of the SOS1 protein in cancer cell lines.

-

Inhibition of Cancer Cell Proliferation: Degradation of SOS1 leads to the suppression of RAS-MAPK signaling, resulting in potent antiproliferative effects in KRAS-driven cancer cells.

-

Synergistic Effects with KRAS G12C Inhibitors: In combination with KRAS G12C inhibitors like AMG510, the SOS1 degrader exhibits synergistic effects, enhancing the suppression of RAS signaling and overcoming acquired resistance to the inhibitor.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the SOS1 PROTAC degrader (referred to as compound 23 in the source literature) synthesized using this compound.

Table 1: In Vitro Degradation of SOS1 Protein

| Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| MIA PaCa-2 | 5.6 | >95 |

| NCI-H358 | 8.2 | >95 |

¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation.

Table 2: Antiproliferative Activity

| Cell Line | IC₅₀ (nM)¹ |

| MIA PaCa-2 | 12.5 |

| NCI-H358 | 25.1 |